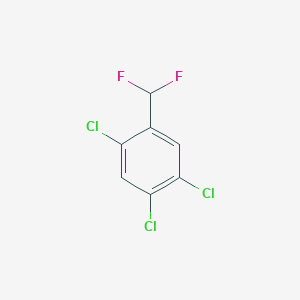
1,2,4-Trichloro-5-(difluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trichloro-5-(difluoromethyl)benzene is an organochlorine compound that belongs to the class of aromatic compounds It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a difluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-(difluoromethyl)benzene typically involves the chlorination of 1,2,4-trichlorobenzene followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts. The difluoromethylation step can be achieved using reagents such as difluoromethyl halides under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2,4-Trichloro-5-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve solvents like ethanol or water and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
科学研究应用
1,2,4-Trichloro-5-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized as a solvent and in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,4-Trichloro-5-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Trichlorobenzene: A similar compound with three chlorine atoms but lacking the difluoromethyl group.
1,2,4-Trichloro-5-methylbenzene: A compound with a methyl group instead of a difluoromethyl group.
1,2,4-Trichloro-5-(trifluoromethyl)benzene: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
1,2,4-Trichloro-5-(difluoromethyl)benzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. The difluoromethyl group can influence the compound’s electronic properties, making it useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
属性
分子式 |
C7H3Cl3F2 |
|---|---|
分子量 |
231.4 g/mol |
IUPAC 名称 |
1,2,4-trichloro-5-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H3Cl3F2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H |
InChI 键 |
YVWBBRCBOUVFPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















